(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
Vue d'ensemble
Description
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone, also known as linezolid, is an antibiotic that belongs to the oxazolidinone class. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Linezolid has been widely used in clinical settings due to its broad-spectrum activity, low toxicity, and good pharmacokinetic profile.
Mécanisme D'action
Linezolid works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the functional ribosome and the subsequent translation of proteins, leading to bacterial cell death.
Effets Biochimiques Et Physiologiques
Linezolid has been shown to have low toxicity and good pharmacokinetic properties. It is well-absorbed after oral administration and has good tissue penetration. Linezolid is metabolized in the liver and excreted primarily in the urine. Linezolid has been shown to have minimal effects on human cells, including bone marrow cells and mitochondria.
Avantages Et Limitations Des Expériences En Laboratoire
Linezolid has several advantages for use in lab experiments. It has broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains. It has low toxicity and good pharmacokinetic properties, making it suitable for use in animal models. However, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has some limitations, including its high cost and the potential for the development of resistance.
Orientations Futures
There are several future directions for the research and development of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone. One area of focus is the development of new analogs with improved activity and lower toxicity. Another area of focus is the study of the mechanisms of resistance to (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone and the development of strategies to overcome resistance. Additionally, there is interest in the use of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone in combination therapy for the treatment of bacterial infections.
Applications De Recherche Scientifique
Linezolid has been extensively studied for its antibacterial activity against Gram-positive bacteria, particularly MRSA and VREF. In addition, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has also been shown to have activity against other bacteria, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Mycobacterium tuberculosis. Linezolid has been used in a variety of clinical settings, including skin and soft tissue infections, pneumonia, and bacteremia.
Propriétés
IUPAC Name |
(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUBSHUEYGPLRH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438189 | |
Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone | |
CAS RN |
80697-93-4 | |
Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.